Genotype 1b Potency vs. Daclatasvir
HCV-IN-30 exhibits nanomolar potency against the HCV genotype 1b replicon, whereas the clinical benchmark daclatasvir demonstrates picomolar potency in the same assay system. The difference in inhibitory concentration between HCV-IN-30 (IC50 = 102 nM) and daclatasvir (EC50 = 9 pM) is approximately 11,333-fold, establishing HCV-IN-30 as a moderately potent tool compound rather than a high-potency clinical candidate [1][2].
| Evidence Dimension | Inhibitory potency against HCV genotype 1b |
|---|---|
| Target Compound Data | 102 nM (IC50) |
| Comparator Or Baseline | Daclatasvir: 9 pM (EC50) |
| Quantified Difference | 11,333-fold lower potency for HCV-IN-30 |
| Conditions | HCV genotype 1b subgenomic replicon assay in HuH-7 cells |
Why This Matters
This large potency gap means HCV-IN-30 is unsuitable for therapeutic development but retains value as a reference compound in SAR studies where moderate activity is needed to benchmark more potent analogs.
- [1] Belema M, et al. Hepatitis C virus NS5A replication complex inhibitors. Part 6: Discovery of a novel and highly potent biarylimidazole chemotype with inhibitory activity toward genotypes 1a and 1b replicons. J Med Chem. 2014 Mar 13;57(5):1995-2012. View Source
- [2] Gao M, et al. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. 2010;465(7294):96-100. View Source
